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Silicon-28

Thermal Management Power Electronics Semiconductor Reliability

Natural silicon's residual ²⁹Si (≈4.7%, I=1/2) introduces mass-disorder phonon scattering and nuclear spin magnetic noise-fundamentally limiting thermal conductivity and qubit coherence in advanced devices. Highly enriched Silicon-28 (²⁸Si, I=0) eliminates both isotopic defect mechanisms. • 55-60% higher bulk thermal conductivity vs. natural Si at 300 K; 6-10× improvement at cryogenic temperatures (20-26 K). • Residual ²⁹Si <1 ppm enables nuclear spin coherence >35 s and >39 min optical quantum memory (³¹P donors). • Drop-in substrate for RF LDMOS, high-power diodes, SNSPDs, and quantum-limited amplifiers without architecture redesign. Supplied with certified isotopic enrichment ≥99.99% (4N); ultra-high grades to 99.9999% (6N) available on request. Each lot includes a Certificate of Analysis verifying residual ²⁹Si concentration.

Molecular Formula Si
Molecular Weight 27.976927 g/mol
Cat. No. B1257143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicon-28
SynonymsSilicon
Silicon 28
Silicon-28
Molecular FormulaSi
Molecular Weight27.976927 g/mol
Structural Identifiers
SMILES[Si]
InChIInChI=1S/Si/i1+0
InChIKeyXUIMIQQOPSSXEZ-IGMARMGPSA-N
Commercial & Availability
Standard Pack Sizes4 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicon-28 for Quantum & Thermal Use


Silicon-28 (²⁸Si) is a stable, non-radioactive isotope of silicon with a nuclear spin I = 0, distinguishing it fundamentally from its naturally co-occurring sibling, Silicon-29 (²⁹Si, I = 1/2) [1]. It constitutes approximately 92.2% of natural silicon, with the remainder primarily comprising ²⁹Si (≈4.7%) and ³⁰Si (≈3.1%) [1]. The isotopically enriched form (typically >99.9% ²⁸Si) is not a distinct chemical species but a material whose isotopic composition is engineered to minimize isotopic mass disorder. This isotopic purification profoundly alters the material's phonon transport and magnetic noise environment, making it a critical, non-interchangeable substrate for next-generation semiconductor thermal management and solid-state quantum computing, where the performance of conventional, natural-abundance silicon is fundamentally limited by its isotopic heterogeneity [2].

I
Nuclear spin I=0 substrate for spin qubit coherence research
II
Reduced phonon scattering for thermal transport studies
III
Non-interchangeable with natural silicon in quantum and cryogenic workflows

The Irreplaceability of High-Purity 28Si


In applications where phonon-mediated thermal transport or spin coherence is paramount, natural silicon (natSi) and even moderately enriched ²⁸Si are not functionally equivalent to high-purity ²⁸Si. This is because the presence of heavier isotopes (²⁹Si and ³⁰Si) in the crystal lattice introduces mass disorder, which acts as a potent scattering center for heat-carrying phonons, thereby degrading thermal conductivity [1]. Furthermore, the non-zero nuclear spin (I = 1/2) of the ²⁹Si isotope generates a fluctuating magnetic field (magnetic noise) that causes rapid decoherence of electron and nuclear spin qubits, rendering them useless for quantum information processing [2]. Thus, substituting natSi for high-purity ²⁸Si would not merely result in a slightly diminished performance but would precipitate a categorical failure of the intended function in these advanced technological domains. The quantitative evidence below substantiates the irreplaceable performance gains achievable only with highly enriched Silicon-28.

Target
High-purity 28Si (I=0, isotopically enriched)
Substitute
Natural silicon (natSi, ~4.7% 29Si, I=1/2)
Phonon transport
Isotopic mass disorder in natSi scatters phonons and degrades thermal conductivity; performance may shift substantially at both room and cryogenic temperatures.
Spin coherence
29Si nuclear spins generate magnetic noise that may limit qubit coherence; natSi substitution can render quantum information processing non-viable.

28Si Performance vs. Natural Silicon


Room-Temperature Thermal Conductivity Improvement

Bulk crystals of highly enriched ²⁸Si exhibit a significant increase in thermal conductivity (κ) at room temperature compared to natural silicon (natSi). The isotopic purification reduces phonon scattering from isotopic mass disorder, leading to a more efficient heat transport mechanism [1]. This effect has been consistently quantified, with measurements showing an enhancement of approximately 55-60% at 300 K [2].

RT thermal conductivity
Head-to-head
+55% to +60% vs natSi
Supports heat extraction improvement in power electronics research.
Bulk single crystal, 300 K, 99.8588% 28Si enrichment.
Thermal Management Power Electronics Semiconductor Reliability

Cryogenic Thermal Conductivity Improvement

The impact of isotopic purification on thermal conductivity is most pronounced at cryogenic temperatures, where phonon-phonon scattering is minimized and isotopic mass disorder becomes the dominant scattering mechanism. A bulk crystal of 99.995% enriched ²⁸Si demonstrated a peak thermal conductivity of 450 ± 10 W cm⁻¹ K⁻¹ at 24 K, which is approximately ten times greater than that of natural silicon at the same temperature [1]. Other studies on 99.8588% and 99.983% enriched material have reported peak enhancements of 6x and 7.5x, respectively, around 20-26 K [REFS-2, REFS-3].

Cryogenic thermal κ
Head-to-head
10x higher at 24 K
Supports cryogenic heat-sinking for superconducting and quantum hardware.
450 ± 10 W cm⁻¹ K⁻¹, 99.995% 28Si, 24 K.
Cryogenics Superconducting Electronics Phonon Physics

31P Donor Nuclear Spin Coherence

The nuclear spin of a 31P donor in a matrix of ²⁸Si is a leading candidate for a solid-state qubit. The primary source of decoherence for such qubits is the magnetic noise generated by the non-zero nuclear spins of the 4.7% abundant ²⁹Si isotope in natural silicon [1]. In a highly enriched ²⁸Si environment, this noise is virtually eliminated, resulting in a dramatic increase in coherence time. Nuclear spin coherence times (T₂) of up to 35 seconds have been reported for 31P donors in enriched ²⁸Si [2], a value that is orders of magnitude greater than what is achievable in natural silicon, where coherence times are often limited to milliseconds [3].

31P nuclear spin T₂
Class-level
Up to 35 s coherence time
Supports fault-tolerant quantum algorithm research in enriched 28Si.
>4 orders of magnitude over natSi; cryogenic conditions, 31P donors.
Quantum Computing Spin Qubits Coherence Time

Power Transistor Junction Temperature Reduction

The superior thermal conductivity of ²⁸Si has been directly validated in a commercial semiconductor device context. A study fabricating RF LDMOS power transistors on ²⁸Si substrates and directly comparing them to identical devices on natural silicon substrates demonstrated a clear and consistent thermal benefit. Infrared microscopy revealed a reduction of approximately 5°C to 7°C in the average operating temperature of the transistors made with ²⁸Si [1]. This temperature drop corresponds to a 5-10% decrease in the overall packaged device thermal resistance [1].

Transistor Tⱼ reduction
Head-to-head
5–7°C lower junction temperature
Supports device reliability and lifetime improvement in RF power transistor research.
RF LDMOS transistors, 5–10% decrease in packaged thermal resistance.
RF Power Transistors LDMOS Thermal Resistance

Residual 29Si Concentration in Enriched Films

The ultimate performance of a silicon-based quantum device is directly correlated with the concentration of the magnetic ²⁹Si isotope. State-of-the-art enrichment and deposition techniques have now achieved ²⁸Si films with residual ²⁹Si concentrations below 1 part per million (ppm) [REFS-1, REFS-2]. This represents a reduction of over four orders of magnitude from the 47,000 ppm (4.7%) found in natural silicon. Achieving <1 ppm ²⁹Si is critical for realizing the longest possible qubit coherence times and for the success of precision donor-based quantum computing architectures [3].

Residual 29Si level
Head-to-head
<1 ppm 29Si achieved
Supports procurement specification for quantum device research with minimal magnetic noise.
Epitaxial film, SIMS measurement; >47,000× reduction from natSi.
Quantum Materials Isotopic Engineering Molecular Beam Epitaxy

Electron Spin Coherence in 28Si Surface Layer

The coherence of donor electron spins is also highly sensitive to the magnetic noise from ²⁹Si. An experiment using a high-fluence ²⁸Si ion implantation process to create a ~100 nm thick isotopically enriched surface layer (with residual ²⁹Si concentration of ~250 ppm) on a natural silicon substrate yielded a significant improvement. Pulsed electron spin resonance (ESR) on phosphorus donors implanted into this layer measured a Hahn echo coherence time (T₂) of 285 ± 14 μs [1]. This is notably longer than the T₂ times achievable for similar doping concentrations in natural silicon, confirming the efficacy of even localized isotopic enrichment [1].

Electron spin T₂
Head-to-head
285 ± 14 μs Hahn echo
Supports surface-layer enrichment approach for spin qubit integration research.
~100 nm enriched layer, ~250 ppm residual 29Si; cryogenic ESR.
Electron Spin Resonance Spin Qubits Isotope Engineering

28Si Application Scenarios


High-Fidelity Spin Qubit Substrates

This is the primary application driving the demand for ultra-high-purity ²⁸Si. The elimination of magnetic noise from ²⁹Si spins, as evidenced by the reduction of residual ²⁹Si to <1 ppm [1] and the resulting >35-second nuclear spin coherence times [2], is a non-negotiable material prerequisite. Procurement for quantum computing research and development, whether for academic labs or industrial-scale foundries, must specify ²⁸Si material with a certified residual ²⁹Si concentration, as this parameter is a direct predictor of achievable qubit fidelity and coherence. The material's performance is the gating factor for building a scalable, fault-tolerant quantum computer.

RF & Power Electronics Thermal Management

For manufacturers of RF LDMOS power transistors, high-power diodes, and other devices where thermal management is a key reliability bottleneck, substituting ²⁸Si substrates for natural silicon offers a quantifiable performance advantage. The 55-60% improvement in bulk thermal conductivity at room temperature [3] and the demonstrated 5-7°C reduction in device junction temperature [4] directly translate to improved reliability metrics, higher power density, and reduced cooling requirements. Procurement in this scenario is driven by the need for a drop-in material upgrade that enhances product lifetime and performance without requiring a redesign of the device architecture.

Cryogenic Sensor & Superconducting Substrates

Instruments operating at cryogenic temperatures, such as transition-edge sensors, superconducting nanowire single-photon detectors (SNSPDs), and quantum-limited amplifiers, rely on efficient heat sinking to maintain their operational temperature and sensitivity. The 6x to 10x increase in thermal conductivity of ²⁸Si at temperatures between 20-26 K [5] makes it an exceptional substrate material. Procurement for these applications is justified by the material's ability to effectively channel heat away from sensitive cryogenic components, reducing thermal crosstalk, improving signal-to-noise ratio, and enabling higher multiplexing factors in detector arrays.

Optical Quantum Memory with Ionized Donors

The unique environment of highly enriched ²⁸Si enables optical access to hyperfine transitions of donor atoms, which are typically broadened and obscured by the ²⁹Si spin bath in natural silicon [1]. This has allowed the demonstration of a room-temperature quantum memory with a coherence time of over 39 minutes for the nuclear spins of ionized ³¹P donors [6]. Procurement of ²⁸Si for this application is driven by the need for a material platform that allows for both optical and electrical control of quantum states, opening pathways for long-distance quantum communication and the development of optical quantum interconnects.

Application
Selection Property
Validation Focus
Spin qubit substrate research
Residual 29Si concentration
Coherence time benchmarks and qubit fidelity endpoints
RF power transistor thermal studies
Room-temperature thermal conductivity enhancement
Junction temperature reduction and reliability metrics
Cryogenic sensor and superconducting platforms
Cryogenic thermal conductivity peak
Heat-sinking efficiency and thermal crosstalk reduction
Optical quantum memory development
Nuclear spin I=0 matrix environment
Hyperfine transition linewidth and optical storage duration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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